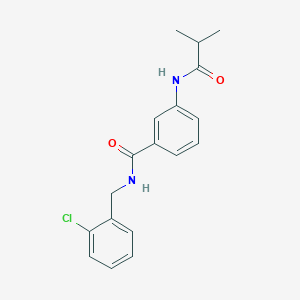
N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide, also known as CBI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. CBI is a member of the benzamide class of compounds that has been studied for its ability to modulate various biological processes.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been studied for its potential pharmacological properties in various fields of scientific research such as cancer, inflammation, and neuroprotection. In cancer research, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer. In inflammation research, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to reduce inflammation in animal models of arthritis and colitis. In neuroprotection research, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to protect against neuronal damage in animal models of Parkinson's disease and stroke.
Wirkmechanismus
The mechanism of action of N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide is not fully understood, but it is believed to modulate various biological processes such as cell proliferation, apoptosis, and inflammation. N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to inhibit the activity of various enzymes such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2), which are involved in cancer and inflammation, respectively. N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to have various biochemical and physiological effects in animal models and in vitro studies. In cancer research, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). In neuroprotection research, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has been shown to reduce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide has several advantages for lab experiments such as its high potency and selectivity, which make it an ideal tool for studying various biological processes. However, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide also has some limitations such as its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide also has limited stability in biological fluids, which can affect its pharmacokinetics and bioavailability.
Zukünftige Richtungen
There are several future directions for N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide research such as exploring its potential as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Further studies are needed to elucidate the mechanism of action of N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide and to optimize its pharmacokinetics and bioavailability. Additionally, N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide derivatives with improved solubility and stability could be developed to enhance its therapeutic potential.
Synthesemethoden
The synthesis of N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide involves the reaction of 2-chlorobenzylamine with 3-(isobutyrylamino)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields N-(2-chlorobenzyl)-3-(isobutyrylamino)benzamide as a white crystalline solid that can be purified using standard techniques such as recrystallization or column chromatography.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-12(2)17(22)21-15-8-5-7-13(10-15)18(23)20-11-14-6-3-4-9-16(14)19/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKLSKSFXWVUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-3-[(2-methylpropanoyl)amino]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-chlorophenoxy)ethyl]morpholine](/img/structure/B5760939.png)
![3-cyclohexyl-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B5760947.png)
![3-[(1-azepanylmethyl)(hydroxy)phosphoryl]propanoic acid](/img/structure/B5760958.png)

![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea](/img/structure/B5760982.png)


![4-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5761019.png)
![3-bromo-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5761024.png)
![2-[(2-chlorobenzyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761030.png)
![4-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furoyl}hydrazono)-2,3-dichloro-2-butenoic acid](/img/structure/B5761037.png)

![N-[2-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B5761050.png)
